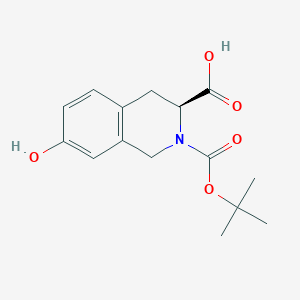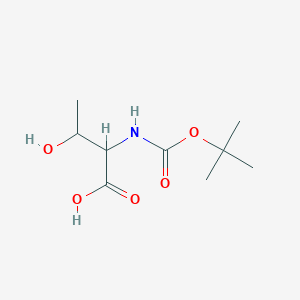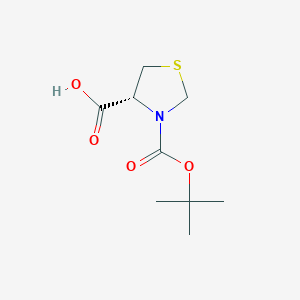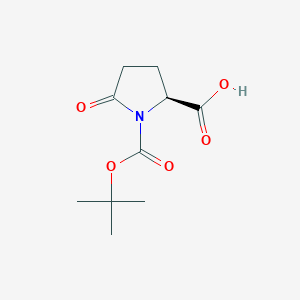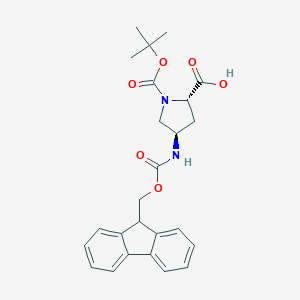
Boc-L-leucinol
Vue d'ensemble
Description
Boc-L-leucinol, also known as tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a derivative of the amino acid leucine. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Applications De Recherche Scientifique
Boc-L-leucinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of enantiomerically pure α-methyl amines and homo-β-amino acids.
Biology: this compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes.
Industry: this compound is used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
Boc-L-leucinol is primarily used as a precursor in the synthesis of various compounds. It serves as a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds play crucial roles in biological systems, participating in protein synthesis and serving as building blocks for peptides .
Mode of Action
The compound’s interaction with its targets would depend on the specific synthesis process it is involved in .
Biochemical Pathways
This compound is involved in the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds are integral to various biochemical pathways, particularly those involving protein synthesis and peptide formation . The exact downstream effects would depend on the specific compounds synthesized and their roles in the body.
Pharmacokinetics
As a precursor compound used in synthesis, its bioavailability would largely depend on the specific synthesis process and the properties of the final synthesized compounds .
Result of Action
The result of this compound’s action is the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds have various molecular and cellular effects, depending on their specific roles in the body. For example, they may be involved in protein synthesis, serve as building blocks for peptides, or participate in other biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other compounds or catalysts . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-L-leucinol can be synthesized through several methods. One common method involves the reduction of Boc-L-leucine methyl ester using diisobutylaluminum hydride. Another method involves the oxidation of this compound to Boc-L-leucinal, which can then be further processed .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale synthesis techniques. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protic ionic liquids as catalysts has been explored to achieve high selectivity and yield in the Boc protection of amino alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-L-leucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to Boc-L-leucinal.
Reduction: Boc-L-leucine methyl ester can be reduced to this compound.
Substitution: The Boc protecting group can be removed under acidic conditions to yield L-leucinol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Diisobutylaluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products:
Oxidation: Boc-L-leucinal.
Reduction: this compound.
Substitution: L-leucinol.
Comparaison Avec Des Composés Similaires
L-leucinol: The unprotected form of Boc-L-leucinol, lacking the Boc protecting group.
Boc-L-leucine: The Boc-protected form of the amino acid leucine, used in peptide synthesis.
Boc-L-prolinol: Another Boc-protected amino alcohol used in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of leucine with the protective Boc group. This combination allows for selective reactions and modifications, making it a valuable tool in organic synthesis. Its ability to be easily protected and deprotected under mild conditions sets it apart from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427022 | |
| Record name | Boc-L-leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82010-31-9 | |
| Record name | Boc-L-leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-leucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




